molecular formula C13H20O2S B4913623 1-Butylsulfanyl-3-phenoxypropan-2-ol

1-Butylsulfanyl-3-phenoxypropan-2-ol

Cat. No.: B4913623
M. Wt: 240.36 g/mol
InChI Key: AOPMMDJCCHLNPJ-UHFFFAOYSA-N
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Description

1-Butylsulfanyl-3-phenoxypropan-2-ol is an organic compound with the molecular formula C13H20O2S It is characterized by the presence of a butylsulfanyl group attached to a phenoxypropanol backbone

Preparation Methods

The synthesis of 1-Butylsulfanyl-3-phenoxypropan-2-ol typically involves the reaction of 3-phenoxypropan-2-ol with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

1-Butylsulfanyl-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Butylsulfanyl-3-phenoxypropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its efficacy and safety in clinical settings.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylsulfanyl-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy group may interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

1-Butylsulfanyl-3-phenoxypropan-2-ol can be compared with similar compounds such as:

    1-Phenoxypropan-2-ol: Lacks the butylsulfanyl group, resulting in different chemical and biological properties.

    3-Phenoxypropan-2-ol: Similar backbone but without the sulfanyl group, leading to variations in reactivity and applications.

    1-Butylsulfanyl-2-propanol:

The uniqueness of this compound lies in its combined structural features, which confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-butylsulfanyl-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-2-3-9-16-11-12(14)10-15-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMMDJCCHLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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